molecular formula C18H20BrNO2 B2436913 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide CAS No. 1795413-88-5

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide

Cat. No.: B2436913
CAS No.: 1795413-88-5
M. Wt: 362.267
InChI Key: JKHSLCREJAUPMU-UHFFFAOYSA-N
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Description

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves the following steps:

    Amidation: The brominated benzene is then reacted with 5-hydroxy-3-phenylpentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
  • 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide

Uniqueness

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyphenylpentyl groups. This combination of functional groups provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c19-17-9-5-4-8-16(17)18(22)20-12-10-15(11-13-21)14-6-2-1-3-7-14/h1-9,15,21H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHSLCREJAUPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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